Plerixafor

Catalog No.
S539868
CAS No.
110078-46-1
M.F
C28H54N8
M. Wt
502.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plerixafor

CAS Number

110078-46-1

Product Name

Plerixafor

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane

Molecular Formula

C28H54N8

Molecular Weight

502.8 g/mol

InChI

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2

InChI Key

YIQPUIGJQJDJOS-UHFFFAOYSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

solubility

Slightly soluble

Synonyms

1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate, 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate, AMD 3100, AMD 3329, AMD-3100, AMD-3329, AMD3100, bicyclam, JM 3100, JM3100, mezobil, mozobil, plerixafor, plerixafor hydrochloride, plerixafor octahydrochloride, RPA bicyclam

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

The exact mass of the compound Plerixafor is 502.4471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oncology

Plerixafor is used in the field of oncology, particularly in the treatment of certain types of cancer .

Application: Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma (NHL) or multiple myeloma (MM) .

Method of Application: Plerixafor is administered subcutaneously at a recommended dose of 0.24 mg/kg . It is used in combination with G-CSF for stem cell mobilization .

Results or Outcomes: The use of Plerixafor has shown to enhance hematopoietic stem-cell mobilization and collection before autologous stem cell transplantation (ASCT) for patients .

Stem Cell Mobilization

Plerixafor plays a significant role in the field of stem cell research, particularly in stem cell mobilization .

Application: Plerixafor is used to mobilize, or move, stem cells from the bone marrow to the bloodstream in some patients with non-Hodgkin’s lymphoma or multiple myeloma .

Method of Application: Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .

Multiple Myeloma Treatment

Plerixafor is used in the treatment of multiple myeloma .

Application: Plerixafor is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .

Method of Application: Plerixafor is administered subcutaneously and is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .

Results or Outcomes: The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients with multiple myeloma .

Radiotherapy

Plerixafor is used in combination with radiotherapy for the treatment of certain types of cancer .

Application: Plerixafor is used in combination with radiotherapy for the treatment of patient-derived cervix cancer xenograft models .

Method of Application: Plerixafor is administered either concurrently with or subsequent to radiotherapy and chemotherapy .

Results or Outcomes: The use of Plerixafor has shown to inhibit myeloid cell recruitment and improve the radioresponse in patient-derived cervix cancer xenograft models .

Hematologic Malignancies

Plerixafor is used in the treatment of hematologic malignancies .

Application: Plerixafor is used in combination with total body irradiation-based myeloablative conditioning for allogeneic hematopoietic stem cell transplantation .

Method of Application: Plerixafor is given subcutaneously 8 hours before total body irradiation and chemotherapeutic agents .

Results or Outcomes: Plerixafor was successfully escalated to the maximum dose (0.72 mg/kg) without dose-limiting toxicities. All patients achieved neutrophil engraftment and 5 were alive in remission at a follow-up after 30–40 months .

Myeloid Cell Recruitment

Plerixafor is used in the inhibition of myeloid cell recruitment .

Application: Plerixafor inhibits the binding of stromal cell-derived factor 1 (SDF-1a / CXCL12) to its receptor on CD11b+ monocytes, inhibiting vasculogenesis and tumor recurrence in preclinical models .

Autologous Stem-Cell Transplantation

Plerixafor is used in the field of oncology, particularly in autologous stem-cell transplantation .

Application: Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with hematologic malignancies .

Mobilization of Myeloma Patients

Plerixafor is used in the mobilization of myeloma patients .

Application: Plerixafor is successfully integrated into both growth factor-only and cyclophosphamide and growth factor mobilization strategies with significantly reducing the mobilization failure rate in myeloma patients .

Method of Application: Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .

Results or Outcomes: Plerixafor has been shown to successfully mobilize the majority of patients who previously failed to mobilize with either growth factor alone or in combination with chemotherapy .

Peripheral Blood Stem Cell (PBSC) Mobilization

Plerixafor is used for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .

Application: Plerixafor was approved in Japan in 2016 for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .

Method of Application: Plerixafor is administered subcutaneously and is used in combination with G-CSF for stem cell mobilization .

Results or Outcomes: The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients .

Plerixafor is a small molecular weight compound, specifically a bicyclam derivative, with the chemical formula C₂₈H₅₄N₈ and a molecular weight of 502.79 g/mol. It is primarily known for its role as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and is used in clinical settings to mobilize hematopoietic stem cells from the bone marrow into peripheral blood for collection and transplantation. Plerixafor is typically administered subcutaneously and is characterized by its white to off-white crystalline solid form, which is hygroscopic and has a melting point of approximately 131.5°C .

Plerixafor functions by blocking the CXCR4 chemokine receptor, a protein on hematopoietic stem cells (HSCs) that keeps them anchored within the bone marrow [, ]. By inhibiting CXCR4, Plerixafor disrupts this anchoring mechanism, causing HSCs to migrate into the peripheral blood for easier collection before transplantation [].

General Considerations:

Plerixafor is generally well-tolerated, but side effects like nausea, vomiting, and fatigue can occur []. It can also interact with other medications, so consulting a healthcare professional is crucial before use [].

Plerixafor acts by inhibiting the binding of its ligand, stromal cell-derived factor-1 alpha (SDF-1α), to the CXCR4 receptor. This inhibition disrupts the signaling pathways that normally anchor hematopoietic stem cells in the bone marrow, facilitating their mobilization into the bloodstream. The compound forms chelate complexes with bivalent metal ions, particularly zinc, which enhances its biological activity .

Plerixafor's primary biological action involves blocking CXCR4, a receptor crucial for the homing and retention of hematopoietic stem cells in the bone marrow. By inhibiting this receptor, plerixafor induces leukocytosis and increases circulating levels of CD34+ hematopoietic progenitor cells. The peak mobilization of these cells typically occurs between 6 to 14 hours post-administration, especially when used in conjunction with granulocyte-colony stimulating factor (G-CSF) to enhance efficacy .

The synthesis of plerixafor involves several steps:

  • Protection of Nitrogen Atoms: Three out of four nitrogen atoms in the macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane) are protected using tosyl groups.
  • Reaction with Bis(bromomethyl)benzene: The protected cyclam is treated with 1,4-bis(bromomethyl)benzene in the presence of potassium carbonate in acetonitrile.
  • Deprotection: The tosyl groups are cleaved using hydrobromic acid to yield plerixafor octahydrobromide .

Plerixafor is primarily used in:

  • Hematopoietic Stem Cell Mobilization: It is utilized for mobilizing stem cells in patients undergoing autologous or allogeneic transplantation for conditions such as non-Hodgkin lymphoma and multiple myeloma.
  • Clinical Trials: Plerixafor has been investigated for various other potential applications, including its use in combination therapies for different hematological malignancies .

Plerixafor's interactions have been extensively studied:

  • With Granulocyte-Colony Stimulating Factor: The combination significantly enhances CD34+ cell mobilization compared to G-CSF alone.
  • Drug Interactions: Plerixafor does not significantly interact with cytochrome P450 enzymes or P-glycoproteins, suggesting a low potential for drug-drug interactions .

Plerixafor shares similarities with several compounds that also target chemokine receptors or are involved in stem cell mobilization. Here are some notable examples:

CompoundMechanism of ActionUnique Features
MozobilCXCR4 antagonistSpecifically designed for stem cell mobilization
MaravirocCCR5 antagonistPrimarily used in HIV treatment
AMD3100CXCR4 antagonistSimilar mechanism but different structural properties
TocilizumabIL-6 receptor antagonistUsed primarily in autoimmune diseases

Plerixafor's unique bicyclam structure allows it to effectively target CXCR4, distinguishing it from other compounds that may act on different receptors or pathways .

C-X-C Motif Chemokine Receptor 4 Receptor Binding Dynamics

Plerixafor is a symmetrical bicyclam that engages the transmembrane binding crevice of the C-X-C motif chemokine receptor 4 through a triad of acidic residues—Aspartate 171, Aspartate 262 and Glutamate 288—forming salt bridges and cation–π interactions that anchor the ligand deep within the major pocket of the receptor [1] [2] [3]. Cryogenic electron microscopy of the antagonist–receptor complex has revealed that one cyclam ring occupies the major sub-pocket while the second stabilises an outward rotation of Transmembrane Helix 6, a conformation incompatible with guanine nucleotide-binding protein activation [4] [5].

Table 1 Receptor-level interaction parameters for plerixaforExperimental systemQuantitative valueReference
Half-maximal inhibitory concentration for displacement of radiolabelled stromal cell-derived factor-1 alphaCCRF-CEM lymphoblasts651 nanomoles per litre25
Half-maximal inhibitory concentration for blockade of chemotaxis toward stromal cell-derived factor-1 alphaMultiple myeloma cell line, Transwell44 nanomoles per litre23
Half-maximal inhibitory concentration for receptor–ligand binding after nickel complexation of one cyclam ringSite-directed mutant receptor, radioligand assay13 nanomoles per litre (≈ 50-fold affinity gain)41
Negative logarithm of half-maximal inhibitory concentration for inhibition of guanine nucleotide-binding protein signallingHuman embryonic kidney 293 cells6.7 (≈ 0.2 micromoles per litre)1
Negative logarithm of half-maximal effective concentration for beta arrestin recruitment (partial agonism)Human embryonic kidney 293 cells6.8 (≈ 0.16 micromoles per litre); efficacy ≈ 30 percent of native ligand1

The affinity profile is highly sensitive to the electronegative environment of Aspartate 262; substitution of this residue abolishes the metal-ion-supported gain in binding energy as well as antiviral potency [6] [3]. Molecular docking and mutagenesis place Tryptophan 94 and Tyrosine 116 as aromatic caps that contact the phenylenebis-methylene linker, further stabilising the complex [1].

Stromal Cell-Derived Factor-1 Alpha Antagonism

By occupying the ligand pocket, plerixafor prevents the endogenous chemokine stromal cell-derived factor-1 alpha from tethering haematopoietic and immune cells to the bone-marrow niche. This interruption rapidly elevates circulating progenitor and mature leucocyte populations; in healthy volunteers the concentration of cluster-of-differentiation 34–positive progenitors peaks between six and nine hours after a single administration, remaining above baseline for approximately eighteen hours [7]. In relapsed acute myeloid leukaemia, a two-fold mobilisation of blast cells into the peripheral blood was documented within six hours of adjunctive plerixafor, confirming effective disruption of the chemokine gradient in malignant tissue [8].

Table 2 Antagonist activity against stromal cell-derived factor-1 alpha–dependent functionsBiological read-outHalf-maximal inhibitory concentrationReference
Guanosine-5′-triphosphate binding to recombinant receptor membranes27 nanomoles per litre29
Intracellular calcium flux in CCRF-CEM cells572 nanomoles per litre25
Transwell chemotaxis of CCRF-CEM cells51 nanomoles per litre29
Reversal of bone-marrow to blood stromal cell-derived factor-1 alpha gradient in vivo (relative change)≈ 90 percent reversal within two hours1

Functional antagonism extends beyond progenitor mobilisation. In animal models of ischemia–reperfusion kidney injury, chemokine blockade reduced intrarenal interleukin-6 and neutrophil infiltration, thereby ameliorating both acute dysfunction and later fibrotic remodeling [9].

Signal Transduction Pathway Modulation

Plerixafor exerts a distinctive signalling bias. It is a neutral antagonist of the canonical guanine nucleotide-binding protein pathway yet acts as a moderate agonist for beta arrestin recruitment [10] [11]. This bias maintains receptor phosphorylation and constitutive internalisation, curtailing surface receptor density even in the continued presence of stromal cell-derived factor-1 alpha [10]. The result is sustained suppression of chemotactic signalling while avoiding rapid antagonist tolerance observed with purely competitive inhibitors.

Table 3 Downstream pathway effects elicited by plerixaforPathway componentDirection of modulationQuantitative indexReference
Guanine nucleotide-binding protein activation (inhibition)Complete antagonism; negative logarithm of half-maximal inhibitory concentration 6.71
Beta arrestin-2 recruitment (partial agonism)Approximate maximal effect 30 percent of native ligand; negative logarithm of half-maximal effective concentration 6.81
Extracellular signal-regulated kinase phosphorylationBlocked via guanine nucleotide-binding protein inhibition but partially sustained through beta arrestin coupling1
Receptor internalisationMaintained at near-constitutive rates despite absence of ligand22

The biased profile is clinically significant: receptor down-regulation and gradient reversal underlie the superior mobilisation of haematopoietic progenitors compared with higher-affinity, purely competitive antagonists such as mavorixafor [10] [1]. Moreover, repeated receptor blockade does not provoke the tachyphylaxis typical of orthosteric inhibitors, allowing sustained efficacy in chronic investigational settings such as WHIM (warts, hypogammaglobulinaemia, infections, myelokathexis) syndrome and allogeneic transplantation [12] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

502.44714376 g/mol

Monoisotopic Mass

502.44714376 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Melting Point

131.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OD49913540
S915P5499N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Plerixafor is indicated in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells (HSCs) to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma or multiple myeloma.
Mozobil is indicated in combination with granulocyte-colony-stimulating factor to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with lymphoma and multiple myeloma whose cells mobilise poorly. ,
Adult patientsPlerixafor Accord is indicated in combination with granulocyte-colony stimulating factor (G-CSF) to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in adult patients with lymphoma or multiple myeloma whose cells mobilise poorly (see section 4. 2). Paediatric patients (1 to less than 18 years)Plerixafor Accord is indicated in combination with G-CSF to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in children with lymphoma or solid malignant tumours, either: - pre-emptively, when circulating stem cell count on the predicted day of collection after adequate mobilization with G-CSF (with or without chemotherapy) is expected to be insufficient with regards to desired hematopoietic stem cells yield, or- who previously failed to collect sufficient haematopoietic stem cells (see section 4. 2).
Myelosuppression caused by chemotherapy to treat malignant disorders, which requires an autologous haematopoietic stem cell transplant

Livertox Summary

Plerixafor is a small molecular antagonist of the cell-surface CXCR4 receptor that plays an important role in mobilization of hematopoietic stem and progenitor cells to the stroma of the bone marrow; blocking the receptor helps to mobilize stem cells from the marrow to peripheral blood allowing for collection of these cells by apheresis for hematopoietic cell transplantation. Plerixafor is generally well tolerated and has not been linked to serum enzyme elevations or to clinically apparent liver injury.

Drug Classes

Transplant Agents

NCI Cancer Drugs

Drug: Plerixafor
US Brand Name(s): Mozobil
FDA Approval: Yes
Plerixafor is approved to be used with granulocyte colony-stimulating factor (G-CSF) for: Multiple myeloma.
Non-Hodgkin lymphoma (NHL).
Plerixafor helps move stem cells from the bone marrow to the bloodstream so that they can be collected, stored, and then given back to the patient in autologous stem cell transplantation. Plerixafor is also being studied in the treatment of other types of cancer.

Pharmacology

Plerixafor is a bicyclam derivative that antagonizes CXCR4 by binding to three acidic residues in the ligand-binding pocket: Asp171, Asp262, and Glu288. Blood levels of CD34+ cells peaked at 9 hours after administration of 0.24 mg/kg plerixafor in healthy subjects. In patients that have non-Hodgkin’s lymphoma or multiple myeloma, blood levels of CD34+ peaked at 6 hours. In combination with a G-CSF, circulating CD34+ cells in the peripheral blood peaked at 9-14 hours.
Plerixafor is a bicyclam with hematopoietic stem cell-mobilizing activity. Plerixafor blocks the binding of stromal cell-derived factor (SDF-1alpha) to the cellular receptor CXCR4, resulting in hematopoietic stem cell (HSC) release from bone marrow and HSC movement into the peripheral circulation.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

L03AX16
L - Antineoplastic and immunomodulating agents
L03 - Immunostimulants
L03A - Immunostimulants
L03AX - Other immunostimulants
L03AX16 - Plerixafo

Mechanism of Action

Plerixafor inhibits the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells and reversibly blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). SDF-1α and CXCR4 play a role in the trafficking and homing of human hematopoietic stem cells (HSCs) to the marrow compartment. In the marrow, stem cell CXCR4 can help anchor HSCs to the marrow matrix, either directly via SDF-1α or through the induction of other adhesion molecules. By blocking the interaction between SDF-1α and CXCR4 with plerixafor, the mobilization of progenitor cells is triggered. Adding granulocyte-colony stimulating factor (G-CSF) to enhance CD34+ cell mobilization increases the yield of stem cells, an important determinant of graft adequacy.

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokine receptors
Chemokine receptors
CXCR4 (CD184) [HSA:7852] [KO:K04189]

Pictograms

Irritant

Irritant

Other CAS

110078-46-1

Absorption Distribution and Excretion

Plerixafor follows a two-compartment pharmacokinetic profile with first-order absorption and exhibits linear kinetics between 0.04 mg/kg and 0.24 mg/kg. The pharmacokinetic profile of plerixafor in healthy subjects was similar to the one observed in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM) who received plerixafor in combination with granulocyte-colony stimulating factor (G-CSF). In addition, the clearance of plerixafor has a significant relationship with creatinine clearance (CLCR). The population pharmacokinetic analysis showed that, with increasing body weight, a mg/kg-based dosage leads to a higher plerixafor exposure (AUC0-24h). However, NHL patients (<70 kg) given a fixed dose of 20 mg of plerixafor had an AUC0-10h 1.43-fold higher than the one detected in patients given 0.24 mg/kg of plerixafor. Therefore, a body weight of 83 kg was selected as an appropriate cut-off point to transition patients from fixed to weight-based dosing. Peak concentrations are reached in approximately 30-60 minutes (tmax) following subcutaneous injection. In patients given 0.24 mg/kg of plerixafor subcutaneously after receiving 4-days of G-CSF pre-treatment, the Cmax and AUC0-24 were 887 ng/ml and 4337 ng·hr/ml, respectively.
Plerixafor is mainly eliminated through urine. In healthy volunteers with normal renal function given 0.24 mg/kg of plerixafor, approximately 70% of the parent drug is excreted in urine in the first 24 hours. An _in vitro_ study with MDCKII and MDCKII-MDR1 cell models found that plerixafor is not a substrate or inhibitor of P-glycoprotein.
Plerixafor has an apparent volume of distribution of 0.3 L/kg.
Plerixafor has a total plasma clearance of 4.38 L/h, and a renal clearance of 3.15 L/h.

Metabolism Metabolites

Plerixafor is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes, including 1A2, 2C9, 2C19, 2D6 and 3A4. In addition, it does not induce cytochrome P450 1A2, 2B6, or 3A4 enzymes. Plerixafor is metabolically stable, and _in vivo_ studies in rats and dogs showed that the non-parent radiolabelled components in plasma and urine were Cu2+ complexes with plerixafor. This is consistent with the presence of two cyclam rings in plerixafor, which may act as potential chelating sites.

Wikipedia

Plerixafor
Lacidipine

Biological Half Life

Plerixafor has a distribution half-life of 0.3 hours and a terminal population half-life of 5.3 hours in patients with normal renal function. In studies with healthy subjects and patients, the terminal half-life in plasma ranges between 3 and 5 hours. In patients with non-Hodgkin lymphoma, the terminal half-life of plerixafor is 4.4 hours, and in patients with multiple myeloma, the terminal half-life is 5.6 hours.

Use Classification

Human drugs -> Immunostimulants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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2: Hulbert AL, Pavlisko EN, Palmer SM. Current challenges and opportunities in the management of antibody-mediated rejection in lung transplantation. Curr Opin Organ Transplant. 2018 Jun;23(3):308-315. doi: 10.1097/MOT.0000000000000537. PubMed PMID: 29742565.
3: Pudusseri A, Smith I, Sarnacki D, Brauneis D, Shelton A, Sanchorawala V, Sloan JM, Sarosiek S, Quillen K. Evaluation of a new continuous mononuclear cell collection procedure in a single transplant center cohort enriched for AL amyloidosis patients. Transfus Apher Sci. 2018 Apr 26. pii: S1473-0502(18)30145-9. doi: 10.1016/j.transci.2018.04.025. [Epub ahead of print] PubMed PMID: 29731423.
4: Wong PPC, Kariminia A, Jones D, Eaves CJ, Foley R, Ivison S, Couban S, Schultz KR. Plerixafor effectively mobilizes CD56(bright) NK cells in blood providing an allograft predicted to protect against GvHD. Blood. 2018 May 4. pii: blood-2018-03-836700. doi: 10.1182/blood-2018-03-836700. [Epub ahead of print] PubMed PMID: 29728400.
5: Roboz GJ, Ritchie EK, Dault Y, Lam L, Marshall DC, Cruz NM, Hsu HC, Hassane DC, Christos PJ, Ippoliti C, Scandura JM, Guzman ML. Phase I trial of plerixafor combined with decitabine in newly diagnosed older patients with acute myeloid leukemia. Haematologica. 2018 May 3. pii: haematol.2017.183418. doi: 10.3324/haematol.2017.183418. [Epub ahead of print] PubMed PMID: 29724902.
6: Hsieh MM, Tisdale JF. Hematopoietic stem cell mobilization with plerixafor in sickle cell disease. Haematologica. 2018 May;103(5):749-750. doi: 10.3324/haematol.2018.190876. PubMed PMID: 29712818; PubMed Central PMCID: PMC5927977.
7: Hersh TA, Dimond AL, Ruth BA, Lupica NV, Bruce JC, Kelley JM, King BL, Lutton BV. A role for the CXCR4-CXCL12 axis in the little skate, Leucoraja erinacea. Am J Physiol Regul Integr Comp Physiol. 2018 Apr 11. doi: 10.1152/ajpregu.00322.2017. [Epub ahead of print] PubMed PMID: 29641231.
8: Pandey S, Cottler-Fox M. Optia® continuous mononuclear collection (CMNC) system is a safe and efficient system for hematopoietic progenitor cells-apheresis (HPC-a) collection and yields a lower product hematocrit (HCT%) than the COBE® spectra system: A retrospective study. J Clin Apher. 2018 Mar 30. doi: 10.1002/jca.21629. [Epub ahead of print] PubMed PMID: 29603795.
9: Baertsch MA, Kriegsmann K, Pavel P, Bruckner T, Hundemer M, Kriegsmann M, Ho AD, Goldschmidt H, Wuchter P. Platelet Count before Peripheral Blood Stem Cell Mobilization Is Associated with the Need for Plerixafor But Not with the Collection Result. Transfus Med Hemother. 2018 Jan;45(1):24-31. doi: 10.1159/000478911. Epub 2017 Oct 4. PubMed PMID: 29593457; PubMed Central PMCID: PMC5836245.
10: Balashov D, Laberko A, Shcherbina A, Trakhtman P, Abramov D, Gutovskaya E, Kozlovskaya S, Shelikhova L, Novichkova G, Maschan M, Rumiantsev A, Maschan A. A Conditioning Regimen with Plerixafor Is Safe and Improves the Outcome of TCRαβ(+) and CD19(+) Cell-Depleted Stem Cell Transplantation in Patients with Wiskott-Aldrich Syndrome. Biol Blood Marrow Transplant. 2018 Mar 14. pii: S1083-8791(18)30119-8. doi: 10.1016/j.bbmt.2018.03.006. [Epub ahead of print] PubMed PMID: 29550630.
11: Chua CC, Lim HY, Chai KL, Ong J, Sim S, Wood C, Dickinson M, Campbell P, Hempton J, King H, Dowsing C, Bergin K, Muir S, Gibbs S, Grigg A. Peripheral blood stem cell mobilisation with G-CSF alone versus G-CSF and cyclophosphamide after bortezomib, cyclophosphamide and dexamethasone induction in multiple myeloma. Bone Marrow Transplant. 2018 Mar 9. doi: 10.1038/s41409-018-0152-2. [Epub ahead of print] PubMed PMID: 29523889.
12: Li B, Zeng Y, Reeves PM, Ran C, Liu Q, Qu X, Liang Y, Liu Z, Yuan J, Leblanc PR, Ye Z, Sluder AE, Gelfand JA, Brauns TA, Chen H, Poznansky MC. AMD3100 Augments the Efficacy of Mesothelin-Targeted, Immune-Activating VIC-008 in Mesothelioma by Modulating Intratumoral Immunosuppression. Cancer Immunol Res. 2018 May;6(5):539-551. doi: 10.1158/2326-6066.CIR-17-0530. Epub 2018 Mar 6. PubMed PMID: 29511032.
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